1,2,2-Trifluoropropane

Descripción general

Descripción

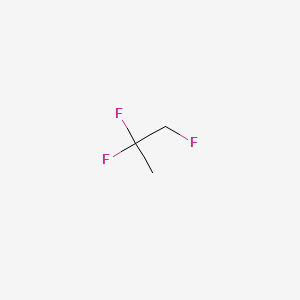

1,2,2-Trifluoropropane is a chemical compound with the molecular formula C3H5F3 . Its average mass is 98.067 Da and its monoisotopic mass is 98.034332 Da .

Molecular Structure Analysis

The molecular structure of 1,2,2-Trifluoropropane includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 10 bonds, including 5 non-H bonds .Physical And Chemical Properties Analysis

1,2,2-Trifluoropropane has a molecular weight of 98.0670 . Its boiling point is 291.9 K .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The ability to synthesize enantioselective compounds is crucial in the development of pharmaceuticals and agrochemicals. 1,2,2-Trifluoropropane derivatives have been utilized in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, offering high diastereoselectivity and enantioselectivity through reactions catalyzed by specific rhodium complexes (Denton, Sukumaran, & Davies, 2007).

Sustainability in Chemical Processes

The conversion of trifluoromethane, a byproduct of industrial processes, into valuable fluorinated compounds represents a move towards more sustainable chemical production. This conversion utilizes flow reactor setups and modern analytical tools to ensure environmental safety and efficiency (Musio, Gala, & Ley, 2018).

Hydrogen-Bonding Studies

Understanding hydrogen-bonding interactions involving fluorinated compounds like 2-(trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane provides insights into their structural and thermodynamic properties, which are essential for designing new materials and pharmaceuticals (Guerrero et al., 2009).

Reactivity and Synthesis

The reactivity of 2,2,2-Trifluorodiazoethane, a related compound, has been extensively studied for the synthesis of trifluoromethyl-substituted organic molecules. Its applications in academic and industrial research highlight the importance of fluorinated reagents in modern chemistry (Mykhailiuk, 2020).

Liquid Crystalline Properties

Fluorinated compounds, including those derived from 1,2,2-Trifluoropropane, have been shown to exhibit liquid crystalline properties. This has significant implications for the development of advanced materials and technologies (Bradley et al., 2002).

Molecular Modeling and Ionic Liquids

The study of pyridinium-based ionic liquids containing trifluoromethanesulfonyl groups has revealed their potential in understanding the thermodynamic and transport properties of ionic liquids, which are crucial for various industrial applications (Cadena et al., 2006).

Safety and Hazards

The safety data sheet for 1,2,2-Trifluoropropane suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, appropriate measures such as moving the victim into fresh air, washing off with soap and water, and consulting a doctor are recommended .

Mecanismo De Acción

Target of Action

1,2,2-Trifluoropropane is a chemical compound with the molecular formula C3H5F3 The primary targets of this compound are not well-documented in the available literature

Action Environment

A safety data sheet indicates that it is a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with suitable protective equipment and avoid release to the environment .

Propiedades

IUPAC Name |

1,2,2-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c1-3(5,6)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONSGGANNRCHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539225 | |

| Record name | 1,2,2-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2-Trifluoropropane | |

CAS RN |

811-94-9 | |

| Record name | 1,2,2-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine](/img/structure/B1626528.png)

![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)